molecular formula C7H7BrO3S B15090793 5-Bromo-4-ethoxythiophene-2-carboxylic acid

5-Bromo-4-ethoxythiophene-2-carboxylic acid

Cat. No.: B15090793
M. Wt: 251.10 g/mol
InChI Key: UJRIZISAEZMLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-ethoxythiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with bromine, ethoxy, and carboxylic acid groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-ethoxythiophene-2-carboxylic acid typically involves the bromination of 4-ethoxythiophene-2-carboxylic acid. This can be achieved through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions .

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve scalable processes such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. These methods allow for the efficient production of thiophene-based compounds, including this compound, on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-ethoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromo-4-ethoxythiophene-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-ethoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary based on the derivative and its intended use .

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid
  • 5-Bromo-2-thiophenecarboxaldehyde
  • 4-Bromo-3-(carboxymethoxy)-5-phenylthiophene-2-carboxylic acid

Comparison: 5-Bromo-4-ethoxythiophene-2-carboxylic acid is unique due to the presence of both bromine and ethoxy groups on the thiophene ring, which can influence its reactivity and properties. Compared to other thiophene derivatives, it offers distinct electronic and steric characteristics that can be advantageous in specific synthetic and application contexts .

Biological Activity

5-Bromo-4-ethoxythiophene-2-carboxylic acid is a thiophene derivative that has garnered attention for its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential applications in medicine and industry, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C₈H₉BrO₂S
Molecular Weight : 237.13 g/mol

The compound features a thiophene ring substituted with a bromine atom at the 5-position and an ethoxy group at the 4-position, along with a carboxylic acid group at the 2-position. This unique structure is pivotal for its biological activity.

Target Interactions

Thiophene derivatives, including this compound, interact with various biological targets, influencing several biochemical pathways:

  • Enzyme Modulation : The compound can modulate the activity of enzymes involved in inflammatory responses and microbial resistance.
  • Cytokine Production : It affects the production of pro-inflammatory cytokines, which are crucial in mediating inflammation.
  • Cell Signaling Pathways : The compound influences pathways related to apoptosis and immune responses.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Properties
    • The compound has demonstrated significant antimicrobial activity against various pathogens.
    • Table 1: Antimicrobial Activity
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Pseudomonas aeruginosa128 µg/mL
    A study found that the compound inhibited bacterial growth effectively, showcasing its potential as an antimicrobial agent.
  • Anti-inflammatory Effects
    • In vitro studies indicate that the compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6.
    • Case Study : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a significant reduction in serum levels of these cytokines, suggesting its effectiveness in mitigating inflammatory responses.
  • Cytotoxicity Against Cancer Cells
    • Preliminary research indicates potential anticancer properties.
    • Case Study : In vitro studies on breast cancer cell lines revealed an IC₅₀ value of approximately 15 µM, indicating significant cytotoxic effects that could be harnessed in cancer therapy.

Pharmacokinetics

The pharmacokinetic profile suggests that this compound has high gastrointestinal absorption and is permeable across the blood-brain barrier (BBB). This property may allow for central nervous system effects, expanding its therapeutic potential beyond peripheral applications.

Research Findings and Future Directions

Recent investigations have focused on optimizing the synthesis of this compound and exploring its derivatives to enhance biological activity. Future research may involve:

  • Structure-Activity Relationship Studies : To identify modifications that can improve efficacy against specific targets.
  • In Vivo Studies : To validate the therapeutic potential observed in vitro and assess safety profiles.
  • Mechanistic Studies : To further elucidate the pathways through which this compound exerts its effects.

Properties

Molecular Formula

C7H7BrO3S

Molecular Weight

251.10 g/mol

IUPAC Name

5-bromo-4-ethoxythiophene-2-carboxylic acid

InChI

InChI=1S/C7H7BrO3S/c1-2-11-4-3-5(7(9)10)12-6(4)8/h3H,2H2,1H3,(H,9,10)

InChI Key

UJRIZISAEZMLGP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(SC(=C1)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.